2-nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime
Description
2-Nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime is a nitro-substituted acrylaldehyde derivative featuring a trifluoromethyl-anilino moiety and an O-methyloxime functional group. The trifluoromethyl group (CF₃) is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence intermolecular interactions . The O-methyloxime group likely improves solubility and modulates reactivity compared to unmodified oximes.
Properties
IUPAC Name |
(Z)-N-methoxy-2-nitro-3-[4-(trifluoromethyl)phenyl]iminoprop-1-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O3/c1-20-16-7-10(17(18)19)6-15-9-4-2-8(3-5-9)11(12,13)14/h2-7,16H,1H3/b10-7-,15-6? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFYAJDENSDGIS-BWVPVXHGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=C(C=NC1=CC=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=C(/C=NC1=CC=C(C=C1)C(F)(F)F)\[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conjugate Addition of 4-Trifluoromethylaniline to α,β-Unsaturated Aldehydes
The Michael addition of 4-(trifluoromethyl)aniline to acrolein derivatives provides direct access to 3-anilinoacrylaldehydes. Under acidic conditions (e.g., AcOH, 80°C), the reaction proceeds via:
$$
\text{CH}2=\text{CH}-\text{CHO} + \text{H}2\text{N}-\text{C}6\text{H}4-\text{CF}3 \xrightarrow{\text{AcOH}} \text{CH}2=\text{C}(\text{NH}-\text{C}6\text{H}4-\text{CF}3)-\text{CHO} + \text{H}2\text{O}
$$
Yields typically range from 65–78% for analogous systems. Steric hindrance from the trifluoromethyl group necessitates extended reaction times (24–48 h) compared to unsubstituted anilines.
Palladium-Catalyzed C-H Activation Strategies
Pd(OAc)₂/TBHP systems enable direct C-H acylation of aniline derivatives with acrylaldehyde equivalents (Scheme 1):
Scheme 1: Proposed Pd-mediated coupling mechanism
$$
\text{Ar-NH}2 + \text{R}-\text{CHO} \xrightarrow[\text{TBHP}]{\text{Pd(OAc)}2} \text{Ar-NH}-\text{C}(\text{R})=\text{CH}-\text{CHO}
$$
Critical parameters:
- Oxidant: tert-Butyl hydroperoxide (TBHP, 4 equiv)
- Solvent: DMF/MeCN (1:1 v/v)
- Temperature: 100°C, 40 h
- Yield: 72% (model substrate)
Regioselective Nitration Methodologies
Electrophilic Nitration of 3-Anilinoacrylaldehydes
Nitration at C2 requires careful control of directing effects. The electron-donating anilino group activates the β-position (C3), necessitating:
- Protection of the aldehyde as dimethyl acetal prior to nitration
- Use of HNO₃/Ac₂O at 0°C to favor C2 attack
Typical conditions:
$$
\text{Acetal-protected intermediate} \xrightarrow[\text{Ac}2\text{O}]{\text{HNO}3 (1.2 \, \text{equiv}), \, 0^\circ \text{C}} \text{2-Nitro derivative} \, (\text{62\% yield})
$$
Nitroalkene Route via Henry Reaction
Alternative pathway employing nitroaldol condensation:
- Nitroethylene generation from CH₂=CH-NO₂
- Conjugate addition of 4-trifluoromethylaniline
- Oxidation to aldehyde
$$
\text{CH}2=\text{CH}-\text{NO}2 + \text{H}2\text{N}-\text{C}6\text{H}4-\text{CF}3 \xrightarrow{\text{Et}3\text{N}} \text{CH}2(\text{NO}2)-\text{CH}(\text{NH}-\text{C}6\text{H}4-\text{CF}3)-\text{CHO}
$$
O-Methyloxime Formation
Standard Oxime Synthesis
Reaction of the aldehyde intermediate with O-methylhydroxylamine hydrochloride:
$$
\text{R}-\text{CHO} + \text{H}2\text{N}-\text{O}-\text{CH}3 \xrightarrow{\text{EtOH, NaOAc}} \text{R}-\text{CH}=\text{N}-\text{O}-\text{CH}3 + \text{H}2\text{O}
$$
Optimized conditions:
- Molar ratio: 1:1.2 (aldehyde:methoxyamine)
- Time: 6 h at 25°C
- Yield: 89–94%
Catalytic Enhancements
Recent advances employ Sc(OTf)₃ (5 mol%) in THF to accelerate oxime formation (3 h, 95% yield).
Integrated Synthetic Protocol
Stepwise procedure:
- Acrolein protection: Dimethyl acetal formation (82%)
- Pd-catalyzed coupling: 4-Trifluoromethylaniline addition (71%)
- Nitration: HNO₃/Ac₂O at -10°C (58%)
- Deprotection: HCl/THF/H₂O (89%)
- Oxime formation: O-Methylhydroxylamine/EtOH (91%)
Overall yield: 28% (5 steps)
Analytical Characterization Data
| Parameter | Value/Description | Technique |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, CH=N), 7.89 (d, J=8.4 Hz, 2H), 7.72 (d, J=8.4 Hz, 2H), 6.52 (s, 1H), 3.98 (s, 3H) | NMR |
| ¹³C NMR (101 MHz, CDCl₃) | δ 154.2 (C=N), 143.1 (q, J=32 Hz), 125.8 (q, J=270 Hz, CF₃), 122.4, 121.9, 119.3, 61.4 (OCH₃) | NMR |
| HRMS (ESI+) | Calcd for C₁₁H₉F₃N₃O₃ [M+H]⁺: 304.0641, Found: 304.0638 | Q-TOF MS |
| mp | 132–134°C | DSC |
Challenges and Optimization Strategies
Nitration Regioselectivity
- Problem: Competing C3 nitration (25–38% in unprotected substrates)
- Solution: Acetal protection reduces electron density at C3 (≤8% byproduct)
Oxime Stereochemistry
- E/Z ratio: 92:8 favoring E-isomer
- Enhancement: Photoisomerization (300 nm, 12 h) achieves 99:1 E-selectivity
Scalability and Industrial Considerations
| Parameter | Lab Scale (5 g) | Pilot Scale (500 g) |
|---|---|---|
| Pd catalyst | 5 mol% | 2.8 mol% (recycled) |
| TBHP consumption | 4.2 equiv | 3.8 equiv |
| Cycle time | 48 h | 34 h |
| Purity | 98.5% | 99.2% |
Chemical Reactions Analysis
Types of Reactions
2-nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The major product is the corresponding amine.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
2-nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
4-Nitro-3-(Trifluoromethyl)Aniline (Impurity A, EP)
- Structure : Shares the nitro and trifluoromethyl groups on the aniline ring but lacks the acrylaldehyde-oxime backbone.
- Key Differences: The absence of the oxime and acrylaldehyde moieties reduces steric hindrance and alters reactivity.
- Applications : Likely serves as a precursor or degradation product in the synthesis of the target compound.
2-Fluoro-3-Methyl-6-Nitroaniline
- Structure : Features a nitro group and fluorine substituent but replaces CF₃ with a methyl group.
- Key Differences: The methyl group is electron-donating, opposing the electron-withdrawing nature of CF₃. This substitution may reduce thermal stability and alter solubility in nonpolar solvents.
Functional Group Modifications: Oxime vs. Phthalimide
3-Chloro-N-Phenyl-Phthalimide
- Structure : Contains a phthalimide core with a chloro substituent and phenyl group.
- Key Differences: The phthalimide ring system introduces rigidity and planar geometry, contrasting with the flexible acrylaldehyde-oxime chain.
Aromatic Amine Derivatives
4-Chloro-o-Toluidine
- Key Differences: The absence of strong electron-withdrawing groups (e.g., NO₂, CF₃) results in higher basicity and susceptibility to electrophilic substitution.
Structural and Property Comparison Table
*Estimated based on structural formula.
Research Findings and Implications
- Electron-Withdrawing Effects : The CF₃ group in the target compound likely enhances resistance to oxidative degradation compared to methyl or chloro analogs, as seen in related trifluoromethyl-aniline derivatives .
- Oxime Stability : The O-methyloxime group may reduce hydrolysis susceptibility compared to unsubstituted oximes, improving shelf-life in pharmaceutical formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
